5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Description
5-Chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a chlorine atom at position 5, an ethoxy group at position 2, and a sulfonamide group at position 1. The sulfonamide nitrogen is further functionalized with an oxolan-2-ylmethyl (tetrahydrofurfuryl methyl) group. The oxolane moiety may enhance membrane permeability due to its moderate hydrophobicity and hydrogen-bonding capacity .
Properties
IUPAC Name |
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h5-6,8,11,15H,2-4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMYACABOBKSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₈ClN₁O₄S
- Molecular Weight : 335.83 g/mol
- IUPAC Name : 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Chemistry
Catalysis
- The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations. Its sulfonamide group allows for strong coordination with metal centers, enhancing reaction efficiency.
Material Science
- This compound can be integrated into polymers to improve thermal stability and chemical resistance, making it suitable for advanced material applications.
Biology and Medicine
Pharmacology
- Research indicates that the compound may possess biological activity, particularly as an enzyme inhibitor or receptor antagonist. Its structural similarity to natural substrates enables it to interact with biological targets effectively.
Biochemical Research
- It serves as a probe for studying sulfonamide-binding proteins, providing insights into protein-ligand interactions and potential therapeutic pathways.
Industry
Agriculture
- The compound shows potential as a herbicide or pesticide by interfering with specific biochemical pathways in plants and pests. Its efficacy in disrupting metabolic functions can lead to effective pest control strategies.
Chemical Manufacturing
- It is utilized as an intermediate in the synthesis of complex molecules, contributing to the development of new pharmaceuticals and agrochemicals.
Comparative Analysis with Related Compounds
To understand its unique properties, a comparison with structurally related compounds is essential:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₅H₁₈ClN₁O₄S | Ethoxy and oxolan groups | Potential enzyme inhibitor |
| 4-Chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide | C₁₄H₁₆ClN₂O₄S | Lacks ethoxy group | Antimicrobial properties |
| 5-Bromo-N-(oxolan-2-ylmethyl)benzenesulfonamide | C₁₅H₁₈BrN₂O₄S | Bromine substituent | Varies; potential for different activity |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological assays:
-
In Vitro Cytotoxicity Assays :
- Studies on cancer cell lines demonstrated selective cytotoxicity, with IC50 values indicating significant potency compared to established chemotherapeutic agents.
-
Enzyme Inhibition Studies :
- The compound was tested against enzymes involved in metabolic pathways. Results showed effective inhibition at low micromolar concentrations, suggesting strong therapeutic potential.
-
Binding Affinity Assessments :
- Molecular docking studies revealed multiple hydrogen bond formations with key amino acids in enzyme active sites, reinforcing its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of 5-chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide and analogous sulfonamide derivatives:
*Estimated clogP values using fragment-based methods.
†Predicted based on oxolane’s contribution (clogP ~0.5) and ethoxy (clogP ~0.7).
Key Observations:
Substituent Effects on Lipophilicity: The oxolane group in the target compound reduces clogP compared to analogs with bulkier N-substituents (e.g., phenylethyl in ), balancing hydrophobicity for membrane penetration while retaining solubility.
Bioactivity Trends :
- Methoxy-substituted derivatives (e.g., ) show diverse activities, including antimicrobial and antidiabetic effects, likely due to hydrogen-bonding interactions with biological targets.
- Ethoxy substitution (target compound) may prolong metabolic stability compared to methoxy analogs, as ethyl groups resist demethylation .
Molecular Weight and Druglikeness: All compounds comply with Lipinski’s rule of five (MW <500, clogP ≤5, H-bond donors/acceptors ≤5/10), suggesting oral bioavailability .
Biological Activity
5-Chloro-2-ethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. Its structure includes a chloro group, an ethoxy group, and a sulfonamide moiety linked to an oxolan-2-ylmethyl group. This compound is primarily studied for its biological activity, particularly its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds within the benzenesulfonamide class, including this compound, exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folic acid synthesis by targeting the enzyme dihydropteroate synthase. This action disrupts bacterial growth and replication.
Minimum Inhibitory Concentration (MIC)
The effectiveness of benzenesulfonamides can be quantified using the Minimum Inhibitory Concentration (MIC) method. For instance, in studies of related compounds, MIC values were noted as follows:
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound 4d | E. coli | 6.72 |
| Compound 4h | S. aureus | 6.63 |
| Compound 4a | P. aeruginosa | 6.67 |
| Compound 4e | C. albicans | 6.63 |
These findings suggest that similar compounds to this compound have potent antimicrobial effects against various pathogens .
Anti-inflammatory Activity
The anti-inflammatory potential of benzenesulfonamides has also been investigated through in vivo studies. For example, certain derivatives have shown significant inhibition of carrageenan-induced paw edema in rats, indicating their potential use in treating inflammatory conditions.
Efficacy in Animal Models
| Compound | Inhibition Rate (%) | Time (h) |
|---|---|---|
| Compound 4a | 94.69 | 1 |
| Compound 4c | 89.66 | 2 |
| Compound 4e | 87.83 | 3 |
This data emphasizes the compound's potential in reducing inflammation and pain associated with various conditions .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of dihydropteroate synthase, a key enzyme in the folate synthesis pathway in bacteria. By blocking this enzyme, the compound effectively starves bacteria of essential nutrients required for growth and replication.
Chemical Reactions
The compound can undergo various chemical reactions that may influence its biological activity:
- Oxidation : Addition of oxygen or removal of hydrogen.
- Reduction : Addition of hydrogen or removal of oxygen.
- Substitution : Replacement of one functional group with another.
These reactions can lead to the formation of different derivatives that may exhibit enhanced or altered biological activities .
Case Studies
Several studies have evaluated the biological activity of sulfonamide derivatives similar to this compound:
- Study on Antimicrobial Efficacy :
-
Anti-inflammatory Studies :
- Research on related compounds showed promising results in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
- In Silico Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
